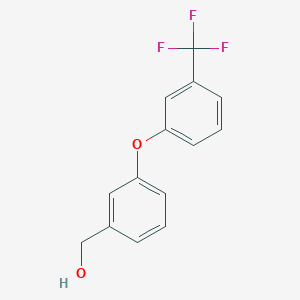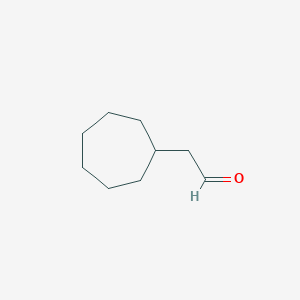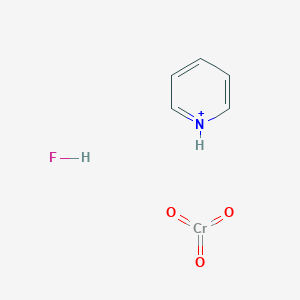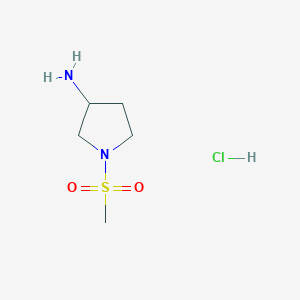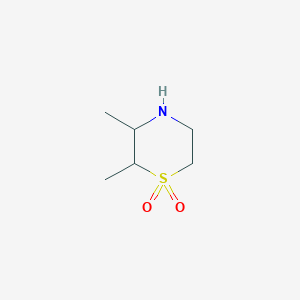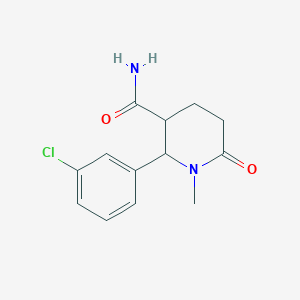![molecular formula C16H28N2O4 B1452585 8-Tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate CAS No. 203934-60-5](/img/structure/B1452585.png)
8-Tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate
概要
説明
“8-Tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate” is a chemical compound with the molecular formula C16H28N2O4 . It has a molecular weight of 348.87 . The compound is also known as 8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H28N2O4.ClH/c1-5-21-13(19)12-10-16(11-17-12)6-8-18(9-7-16)14(20)22-15(2,3)4;/h12,17H,5-11H2,1-4H3;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3 . It has a boiling point of 406.3±45.0 °C at 760 mmHg . The vapor pressure is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 65.8±3.0 kJ/mol . The flash point is 199.5±28.7 °C . The index of refraction is 1.514 . The molar refractivity is 83.3±0.4 cm3 . The polar surface area is 68 Å2 . The polarizability is 33.0±0.5 10-24 cm3 . The surface tension is 43.0±5.0 dyne/cm . The molar volume is 276.6±5.0 cm3 .科学的研究の応用
Supramolecular Arrangements
Research by Graus et al. (2010) on derivatives of diazaspiro[4.5]decane, including structures similar to 8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate, highlights their significance in supramolecular chemistry. These compounds are used to understand the relationship between molecular structure and crystal structure, especially focusing on how substituents on the cyclohexane ring influence supramolecular arrangements. The study emphasizes the role of such compounds in forming various types of structures like dimers and ribbons in crystallography (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).
NMR Spectroscopy in Structural Analysis
The work of Guerrero-Alvarez et al. (2004) employs 1,4‐diazaspiro[4.5]decanes, closely related to the compound , for structural analysis using NMR spectroscopy. This research demonstrates how substituents on the spirocyclic framework affect the compound's conformation and tautomeric equilibrium, providing valuable insights into their structural dynamics, which is essential in various fields of chemical research (Guerrero-Alvarez, Moncayo-Bautista, & Ariza-Castolo, 2004).
Conformational Analysis in Peptide Synthesis
Fernandez et al. (2002) explored the synthesis of diazaspiro[4.5]decanes derivatives as constrained surrogates in peptide synthesis. These compounds serve as mimetics for specific dipeptides, contributing significantly to the understanding of peptide conformation and design. Their research in creating tripeptidic analogues offers insights into gamma-turn and beta-turn structures in peptides, which are crucial for designing peptide-based drugs (Fernandez, Diez, Rubiralta, Montenegro, Casamitjana, Kogan, & Giralt, 2002).
特性
IUPAC Name |
8-O-tert-butyl 3-O-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4/c1-5-21-13(19)12-10-16(11-17-12)6-8-18(9-7-16)14(20)22-15(2,3)4/h12,17H,5-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRWBESBLVCYGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2(CCN(CC2)C(=O)OC(C)(C)C)CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678335 | |
| Record name | 8-tert-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate | |
CAS RN |
203934-60-5 | |
| Record name | 8-tert-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

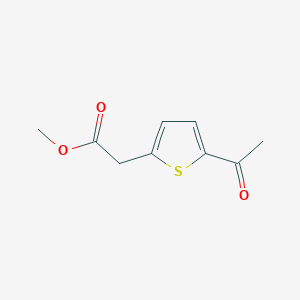
![2-chloro-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]acetamide](/img/structure/B1452503.png)
![2-chloro-N-[(3-chlorophenyl)(phenyl)methyl]acetamide](/img/structure/B1452504.png)
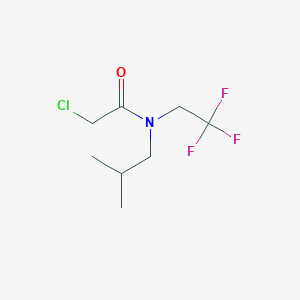
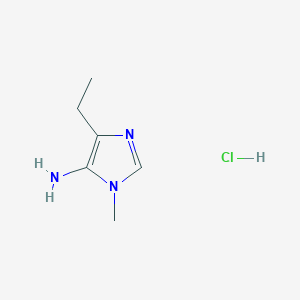
![1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1452509.png)
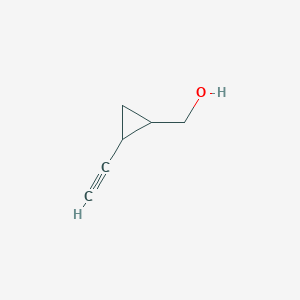
![2-chloro-N-[3-(4-fluorophenoxy)propyl]-N-methylacetamide](/img/structure/B1452511.png)
